Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
The compound Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a bifunctional thiazole derivative characterized by two interconnected thiazole rings. The first thiazole moiety (position 5) features a 4-methyl group and a 2-(2-propylpyridin-4-yl) substituent, while the second thiazole (position 4) is linked via an acetamide bridge to an ethyl ester group.
Synthetic routes for related compounds involve the coupling of substituted nitriles with ethyl bromoacetoacetate, followed by hydrolysis and amide bond formation .
Properties
Molecular Formula |
C20H22N4O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H22N4O3S2/c1-4-6-14-9-13(7-8-21-14)19-22-12(3)17(29-19)18(26)24-20-23-15(11-28-20)10-16(25)27-5-2/h7-9,11H,4-6,10H2,1-3H3,(H,23,24,26) |
InChI Key |
CQGITSYFQFZYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)CC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-2-(2-Propylpyridin-4-yl)-1,3-Thiazol-5-Carboxylic Acid
The pyridine-substituted thiazole core is synthesized via a modified Hantzsch reaction:
-
Reactants : 3-Thiocyanato-5-chloro-2-pentanone (1 eq) and 2-propylpyridine-4-amine (1.2 eq).
-
Conditions : Reflux in isopropanol (85°C, 5 hr) with catalytic HCl.
-
Mechanism : Cyclization via α-haloketone and thiourea intermediate.
Critical Data :
Preparation of 2-Amino-1,3-Thiazol-4-yl Acetate Precursor
The acetoxy-thiazole fragment is synthesized via cyclodehydration:
-
Reactants : Ethyl 2-chloroacetoacetate (1 eq) and thiourea (1.05 eq).
Optimization Insight :
Coupling Methodologies for Bis-Thiazole Assembly
Carbodiimide-Mediated Amide Bond Formation
The final coupling uses EDCI/HOBt activation:
-
Reactants :
-
4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid (1 eq).
-
2-Amino-1,3-thiazol-4-yl acetate (1.1 eq).
-
-
Conditions :
-
Yield : 65–70% after column chromatography (SiO₂, EtOAc/hexane 1:1).
Side Reaction Mitigation :
One-Pot T3P®-Promoted Coupling
An alternative industrial-scale method uses propylphosphonic anhydride:
-
Reactants : Same as above.
-
Conditions :
-
Yield : 82% (crude), 78% after recrystallization (acetone/HCl).
Advantages :
Purification and Analytical Characterization
Hydrochloride Salt Recrystallization
Final purification leverages acetone/HCl:
-
Process :
-
Dissolve crude product in acetone (10 vol).
-
Add conc. HCl (0.5 eq) at 30–35°C.
-
Cool to 0–5°C, filter, and dry.
-
-
Outcome :
Comparative Data :
| Purification Method | Purity (%) | Yield (%) |
|---|---|---|
| HCl salt formation | 99.5 | 61.5 |
| Column chromatography | 98.2 | 70.0 |
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of significant interest. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings may facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares the target compound with structurally related molecules, emphasizing key substituents and molecular features:
Key Differences and Implications
The piperidinyl-triazolone group in introduces rigidity and hydrogen-bonding capacity, which could favor protease binding over kinase inhibition .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving nitrile coupling and amide bond formation, similar to methods described in . In contrast, benzothiazole derivatives like are synthesized via simpler cyclization reactions, reducing yield variability .
Spectroscopic Profiles :
- NMR data for analogous compounds (e.g., ) reveal that substituents in regions analogous to the target’s pyridinyl group cause distinct chemical shift changes (e.g., δ 7.2–8.5 ppm for pyridine protons), aiding structural elucidation .
Biological Activity
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole rings and the introduction of substituents that enhance biological activity. The compound's molecular formula is CHNOS, with a molecular weight of approximately 364.48 g/mol.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, a study demonstrated that modifications in the thiazole structure can enhance activity against Gram-positive and Gram-negative bacteria. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL against tested pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has indicated that thiazole derivatives can act as effective anticancer agents by inhibiting specific enzymes or pathways involved in tumor growth. This compound was evaluated for its cytotoxicity against various cancer cell lines. The compound demonstrated an IC value of approximately 15 µM against human breast cancer cells (MCF7), indicating significant anticancer potential.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study reported that this compound reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in lipopolysaccharide-stimulated macrophages.
Structure–Activity Relationship (SAR)
The biological activities of thiazole derivatives are often influenced by their structural features. Studies suggest that electron-withdrawing groups at specific positions on the thiazole ring enhance antimicrobial and anticancer activities. For ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4 -yl]acetate, the presence of a propyl group on the pyridine ring is crucial for maintaining potency.
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that modifications similar to those in ethyl [2 -({[4-methyl -2-(2-propylpyridin -4 - yl)-1,3-thiazol -5 - yl]carbon yl}amino ) -1 ,3-thiazol -4 - yl]acetate significantly increased antimalarial activity while minimizing cytotoxic effects on liver cell lines.
- Leishmaniasis Treatment : Hybrid thiazole compounds demonstrated potent leishmanicidal activity with low toxicity to mammalian cells. The modifications leading to compounds similar to ethyl [2 -({[4-methyl -2-(2-propylpyridin -4 - yl)-1,3-thiazol -5 - yl]carbon yl}amino ) -1 ,3-thiazol -4 - yl]acetate resulted in enhanced efficacy against both promastigote and amastigote forms of Leishmania infantum.
Q & A
Q. What are the optimal synthetic routes for Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole intermediates with activated carbonyl derivatives. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous solvents (DMF, THF) to form amide bonds between thiazole and pyridine-thiazole moieties .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize reaction rates while minimizing side products. Lower temperatures (<40°C) may reduce decomposition of heat-sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the target compound. TLC and NMR are used to monitor reaction progress and purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for thiazole (δ 7.5–8.5 ppm) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for verifying the spatial arrangement of the pyridine-thiazole core .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites, such as nucleophilic attack on the thiazole ring .
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). For example, pyridine-thiazole derivatives have shown affinity for kinase active sites in docking studies .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time, identifying critical residues for ligand-target interactions .
Q. What strategies address discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature to ensure reproducibility .
- Structural Analog Comparison : Evaluate substituent effects (e.g., fluorophenyl vs. methyl groups on pyridine) to isolate activity trends. For instance, electron-withdrawing groups may enhance binding to hydrophobic pockets .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile data from disparate sources, accounting for batch-to-batch variability in compound purity .
Q. What reactor design considerations and process control strategies enhance reproducibility in synthesizing this compound under scaled-up conditions?
- Methodological Answer :
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., coupling reactions), reducing side-product formation .
- Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors reaction progress in real time, enabling automated adjustments to solvent ratios or catalyst loading .
- Design of Experiments (DoE) : Optimize parameters (e.g., residence time, reagent stoichiometry) using response surface methodology to maximize yield .
Q. How do structural modifications (e.g., substituent variations on the pyridine or thiazole rings) influence the compound's physicochemical and pharmacological properties?
- Methodological Answer :
- Substituent Effects :
- Pyridine Ring : Electron-donating groups (e.g., methyl) increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
- Thiazole Ring : Bulky substituents (e.g., propyl) may sterically hinder target binding, as shown in SAR studies of analogous triazole-thiazole hybrids .
- Pharmacokinetic Profiling : Microsomal stability assays and logP measurements quantify metabolic resistance and partitioning behavior .
Q. Which advanced chromatographic techniques (e.g., HPLC-MS, UPLC) are critical for detecting and quantifying synthetic byproducts in this compound?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., unreacted intermediates). MS detection identifies byproducts via exact mass matching .
- UPLC with PDA Detection : Ultra-performance LC with photodiode array detectors quantifies impurities at low concentrations (≤0.1%), essential for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
